Udp-2-deoxyglucose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

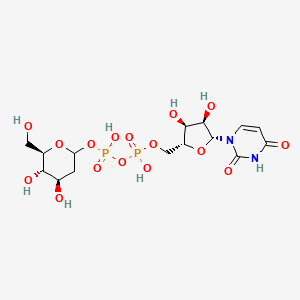

UDP-2-deoxyglucose is a UDP-sugar having 2-deoxyglucose as the sugar component. It derives from an UDP-D-glucose.

Wissenschaftliche Forschungsanwendungen

Biological Role and Mechanism of Action

UDP-2-deoxyglucose serves as a substrate for glycosyltransferases, enzymes responsible for transferring sugar moieties to various acceptor molecules. This process is vital in the formation of glycoproteins and glycolipids, which are essential for cell signaling, structural integrity, and immune responses. The compound is structurally similar to UDP-glucose but lacks an oxygen atom at the C-2 position, which alters its reactivity and biological functions.

Pharmaceutical Applications

2.1 Anticancer Properties

this compound has been investigated for its potential in cancer therapy. By inhibiting glycolysis, it induces energy starvation in cancer cells, leading to reduced cell proliferation and increased apoptosis. Studies have shown that the compound can enhance the efficacy of conventional chemotherapeutic agents like Paclitaxel by sensitizing cancer cells to their effects .

2.2 Antiviral Activity

Recent research highlights this compound's role as an antiviral agent, particularly against SARS-CoV-2. It has been shown to inhibit viral replication by disrupting energy metabolism in infected cells . In clinical settings, it has been used as an adjunct therapy for COVID-19 patients, helping to reduce their oxygen requirements and improve recovery times .

2.3 Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating immune responses. It can inhibit the N-linked glycosylation of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease, including rheumatoid arthritis and inflammatory bowel disease .

Diagnostic Applications

3.1 Tracer Studies

this compound is utilized as a tracer in metabolic studies due to its ability to mimic glucose without undergoing complete metabolism. It is employed in positron emission tomography (PET) imaging to assess glucose uptake in tissues, providing insights into metabolic disorders and cancer . The radioactive isotopes of 2-deoxyglucose allow researchers to visualize glucose metabolism in real time.

3.2 Glycosylation Profiling

The incorporation of this compound into glycoproteins can be used to study glycosylation patterns in various diseases. This application is crucial for understanding the roles of glycosylation in cancer progression and other metabolic disorders .

Metabolic Research

4.1 Glycolysis Inhibition Studies

this compound serves as a valuable tool in studying glycolytic pathways. By inhibiting key enzymes involved in glucose metabolism, researchers can investigate the metabolic adaptations of cells under stress conditions such as hypoxia or nutrient deprivation . This research contributes to a better understanding of metabolic diseases like diabetes and cancer.

4.2 Yeast Model Studies

In yeast models, this compound has been shown to interfere with cell wall synthesis and stability by incorporating into β-glucan polymers. This interaction activates signaling pathways that respond to cell wall damage, providing insights into fungal biology and potential antifungal strategies .

Future Perspectives

The ongoing research into this compound suggests promising avenues for therapeutic applications beyond cancer and viral infections. Its dual role as a metabolic inhibitor and a substrate for glycosylation presents opportunities for developing novel treatments targeting metabolic dysregulation and inflammatory diseases.

Summary Table: Applications of this compound

| Application Area | Specific Uses | Mechanism/Effect |

|---|---|---|

| Pharmaceuticals | Anticancer therapy | Induces energy starvation in cancer cells |

| Antiviral agent | Inhibits viral replication (e.g., SARS-CoV-2) | |

| Anti-inflammatory treatment | Modulates immune response via glycosylation inhibition | |

| Diagnostics | PET imaging | Tracer for glucose metabolism studies |

| Glycosylation profiling | Analyzes glycosylation patterns in diseases | |

| Metabolic Research | Glycolysis inhibition studies | Investigates metabolic adaptations |

| Yeast model studies | Alters cell wall synthesis and activates signaling |

Eigenschaften

Molekularformel |

C15H24N2O16P2 |

|---|---|

Molekulargewicht |

550.3 g/mol |

IUPAC-Name |

[(4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C15H24N2O16P2/c18-4-7-11(21)6(19)3-10(30-7)32-35(27,28)33-34(25,26)29-5-8-12(22)13(23)14(31-8)17-2-1-9(20)16-15(17)24/h1-2,6-8,10-14,18-19,21-23H,3-5H2,(H,25,26)(H,27,28)(H,16,20,24)/t6-,7-,8-,10?,11+,12-,13-,14-/m1/s1 |

InChI-Schlüssel |

MEJLHDUXDMCALH-SELJRJPRSA-N |

Isomerische SMILES |

C1[C@H]([C@@H]([C@H](OC1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |

Kanonische SMILES |

C1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |

Synonyme |

UDP-2-deoxy-D-glucose UDP-2-deoxyglucose uridine diphosphate 2-deoxy-D-glucose uridine diphosphate 2-deoxyglucose uridine diphosphate 2-deoxyglucose, beta-D-glucopyranosyl cpd |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.